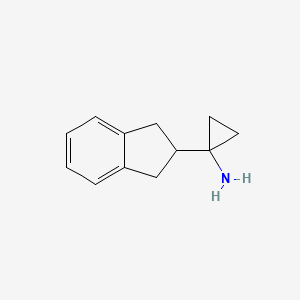

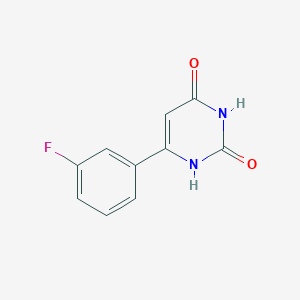

![molecular formula C9H9N3O B1488014 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one CAS No. 1936047-52-7](/img/structure/B1488014.png)

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Vue d'ensemble

Description

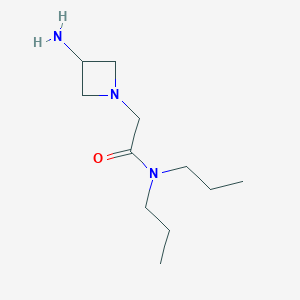

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is represented by the linear formula C9H9N3O . The InChI code for this compound is 1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various fields of medicine .

The methods used for their synthesis often start from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the biological activity of these compounds .

The results of these studies have shown that 1H-Pyrazolo[3,4-b]pyridines have a wide range of potential applications in medicine. For example, they have been found to be effective in treating various types of tumors .

Synthesis Methods

There have been numerous methods developed for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives . These methods are often categorized based on the method used to assemble the pyrazolopyridine system .

The synthesis methods often involve the use of 1,3-diketones in glacial AcOH . The advantages and drawbacks of these methods have been extensively studied and are well-documented .

The results of these studies have led to the development of more efficient and effective methods for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives .

Pharmaceutical Applications

1H-Pyrazolo[3,4-b]pyridines are considered as a key structural motif in many vital applications, such as medicinal and pharmaceuticals . They have been found to exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .

Pesticides and Dyes

These compounds are also used in the production of pesticides and dyes . The specific methods of application and experimental procedures would depend on the specific type of pesticide or dye being produced.

Cancer Therapy

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .

Targeting FGFR in Cancer Therapy

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, targeting Fibroblast Growth Factor Receptors (FGFR) with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety And Hazards

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propriétés

IUPAC Name |

1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVTGSPNKRVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(C=CC=N2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

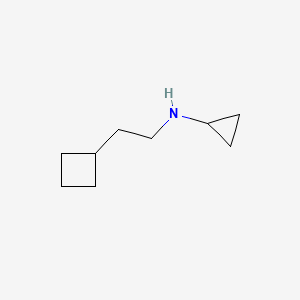

![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

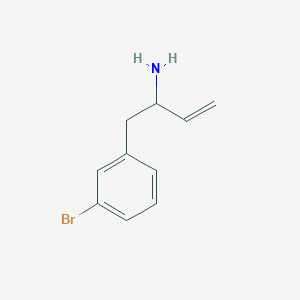

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

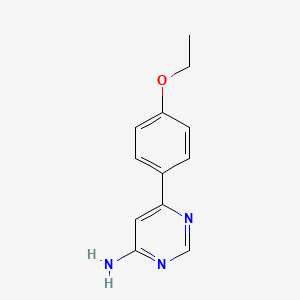

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)